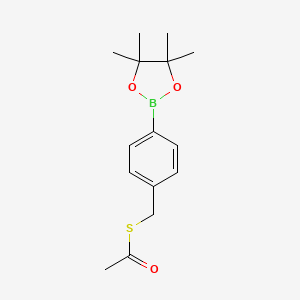

S-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl ethanethioate

Description

S-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl ethanethioate is a boronic ester compound featuring a benzyl group substituted with a dioxaborolane ring and an ethanethioate moiety. Boronic esters are widely utilized in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, a process catalyzed by palladium complexes .

Properties

IUPAC Name |

S-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl] ethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3S/c1-11(17)20-10-12-6-8-13(9-7-12)16-18-14(2,3)15(4,5)19-16/h6-9H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHSNMZAFCBVQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl ethanethioate typically involves the reaction of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide with ethanethiol in the presence of a base such

Biological Activity

S-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl ethanethioate is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a boron-containing dioxaborolane moiety which is significant for its reactivity and biological interactions. The molecular weight is approximately 351.27 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical in metabolic pathways.

- Antioxidant Properties : It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.

- Cellular Signaling Modulation : The compound can influence various signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity Data Table

Case Studies and Research Findings

-

Antioxidant Activity Study :

A study evaluated the antioxidant properties of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical formation compared to control groups, suggesting its potential as a therapeutic agent in oxidative stress-related diseases. -

Enzyme Inhibition Research :

Research conducted on the inhibitory effects of this compound on specific metabolic enzymes demonstrated a dose-dependent inhibition pattern. This suggests its utility in regulating metabolic disorders. -

Cytotoxic Effects on Cancer Cells :

In vitro studies revealed that the compound exhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Analogs:

Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (): Substituent: Ethyl ester group instead of benzyl ethanethioate. Reactivity: The ethyl ester’s smaller size may enhance cross-coupling efficiency due to reduced steric hindrance.

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine (): Substituent: Morpholine group. Properties: Higher polarity improves solubility in polar solvents (e.g., water or ethanol) compared to the thioate derivative. Melting point: 86–89°C .

Ethyl 4-((ethoxycarbonothioyl)thio)-5-(dioxaborolan-2-yl)pentanoate (S13) (): Substituent: Thioate group in a pentanoate chain. Physical State: Yellow viscous oil, indicating lower crystallinity and melting point compared to rigid aromatic analogs .

I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) ():

- Substituent: Phenethylthio and isoxazole groups.

- Applications: Likely used in medicinal chemistry due to sulfur and heterocyclic motifs, which influence bioactivity .

Reactivity in Cross-Coupling Reactions

- Steric and Electronic Effects : The benzyl ethanethioate group introduces steric bulk, which may slow transmetalation steps in Suzuki reactions compared to ethyl esters (e.g., ). However, sulfur’s electron-donating properties could stabilize intermediates .

- Stability : Boronic esters with aromatic backbones (e.g., benzyl or phenyl groups) generally exhibit higher stability than aliphatic variants, as seen in S13 () .

Physical and Chemical Properties

*Calculated based on molecular formula.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for S-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl ethanethioate?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety. A general procedure involves reacting a boronate precursor (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl derivatives) with thioacetate-containing partners under palladium catalysis. For example, cesium carbonate in anhydrous THF is used as a base, and reactions are conducted under inert atmospheres (N₂) to prevent oxidation . Precursor synthesis may involve esterification or nucleophilic substitution, as seen in analogous compounds .

Q. How is the structural integrity of this compound validated after synthesis?

- Methodology : Characterization employs nuclear magnetic resonance (¹H/¹³C NMR) to confirm substituent positions and purity. High-resolution mass spectrometry (HRMS) validates molecular weight. Crystallographic analysis using programs like SHELXL (for small-molecule refinement) can resolve stereochemistry if single crystals are obtained . Infrared spectroscopy (IR) identifies functional groups (e.g., B-O stretches at ~1350 cm⁻¹ and C-S vibrations near 690 cm⁻¹) .

Q. What are the key reactivity patterns of the boronate ester group in this compound?

- Methodology : The dioxaborolane ring enables transmetalation in cross-coupling reactions. In Suzuki-Miyaura reactions, the boron atom coordinates to palladium catalysts, facilitating aryl-aryl bond formation. The ethanethioate group may participate in thiol-exchange reactions under basic conditions, enabling functionalization of sulfur-containing moieties .

Advanced Research Questions

Q. How can cross-coupling efficiency be optimized for derivatives of this compound?

- Methodology :

- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ for sterically hindered substrates.

- Solvent Optimization : Anhydrous THF or dioxane improves solubility of boronate esters.

- Temperature Control : Mild heating (60–80°C) balances reaction rate and side-product formation.

- Additives : Ligands like SPhos enhance catalytic turnover in low-yield reactions .

Q. What strategies prevent decomposition of the ethanethioate group during prolonged storage?

- Methodology :

- Storage Conditions : Store at –20°C under inert gas (argon) to inhibit hydrolysis or oxidation.

- Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1% w/w to prevent sulfur radical chain reactions.

- Purity Monitoring : Regular HPLC analysis detects degradation products (e.g., free thiols or disulfides) .

Q. How is this compound applied in advanced material science contexts?

- Methodology : Its boronate-thioether hybrid structure enables dual functionality:

- Sensor Development : The boronate ester binds diols (e.g., lactate in biosensors), while the thioether stabilizes gold nanoparticle interfaces. Example: Pyrene-appended analogs enhance quantum capacitance in graphene foam electrodes .

- Polymer Modification : Incorporate into block copolymers via thiol-ene "click" chemistry for self-healing materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.